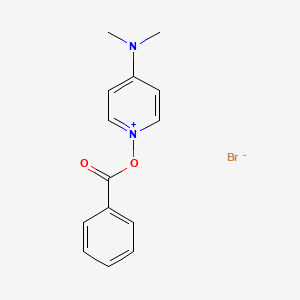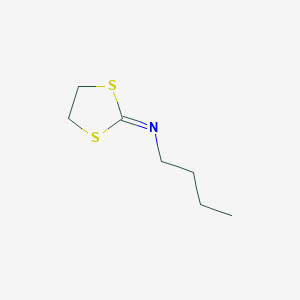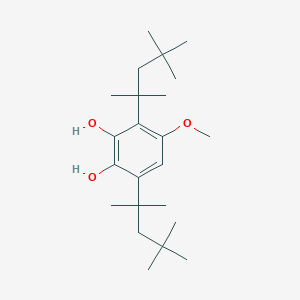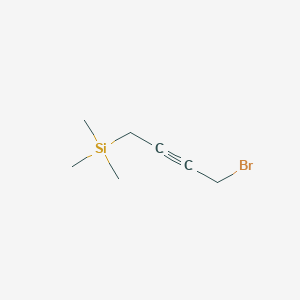
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide is a pyridinium salt, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals .
Preparation Methods
The synthesis of 1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide typically involves the reaction of 4-(dimethylamino)pyridine with benzoyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or acetonitrile.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of automated reactors .
Chemical Reactions Analysis
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role as an anti-cholinesterase inhibitor, which could have implications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. For example, as an anti-cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in its potential therapeutic applications .
Comparison with Similar Compounds
1-(Benzoyloxy)-4-(dimethylamino)pyridin-1-ium bromide can be compared with other pyridinium salts, such as:
- 1-(Carboxymethyl)pyridinium bromide
- 1-Benzyl-3-hydroxy-3-phenyl-2,3-dihydro-imidazo(1,2-a)pyridin-1-ium bromide
- 2-Hydroxy-1,2-diphenyl-2,3-dihydro-imidazo(1,2-a)pyridin-1-ium bromide
These compounds share similar structural features but differ in their functional groups and specific applications.
Properties
CAS No. |
112406-28-7 |
|---|---|
Molecular Formula |
C14H15BrN2O2 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
[4-(dimethylamino)pyridin-1-ium-1-yl] benzoate;bromide |
InChI |
InChI=1S/C14H15N2O2.BrH/c1-15(2)13-8-10-16(11-9-13)18-14(17)12-6-4-3-5-7-12;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI Key |
OYNVHWBPAZRONQ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)OC(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)


![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)


![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)


![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
